molecular formula C13H19NO4 B8477295 (3,4-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine CAS No. 39964-87-9

(3,4-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine

Cat. No. B8477295
M. Wt: 253.29 g/mol
InChI Key: HYJQAQRXAVLRAG-UHFFFAOYSA-N
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Patent
US07781445B2

Procedure details

Aminoacetaldehyde dimethylacetal (11 mL, 10.73 g, 0.102 mol) was dissolved in chloroform (50 mL) and MgSO4 (8.5 g) was added. Then veratraldehyde (10a, 9.22 g, 0.055 mol) was added and the mixture was stirred at room temperature. After 24 h the MgSO4 was filtered out and the filtrate was washed with water (200 mL), brine (200 mL), dried (Na2SO4) and concentrated to provide the imine, a light yellow liquid (13.90 g, 100%). 1H NMR (300 MHz, CDCl3) δ8.09 (s, 1H), 7.33 (d, J=1.8 Hz, 1H), 7.07 (dd, J1=1.8 Hz, J2=8.3 Hz 1H), 6.77 (d, J=8.1, 1H), 4.57 (t, J=5.1 Hz, 1H), 3.83 (s, 3H), 3.80 (s, 31H), 3.65 (dd, J1=5.1 Hz, J2=1.2 Hz, 2H), 3.32 (s, 6H).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
9.22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].[O-]S([O-])(=O)=O.[Mg+2].[CH:14](=O)[C:15]1[CH:24]=[CH:23][C:20]([O:21][CH3:22])=[C:17]([O:18][CH3:19])[CH:16]=1>C(Cl)(Cl)Cl>[CH3:19][O:18][C:17]1[CH:16]=[C:15]([CH:24]=[CH:23][C:20]=1[O:21][CH3:22])[CH:14]=[N:5][CH2:4][CH:3]([O:6][CH3:7])[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Three
Name
Quantity
9.22 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 24 h the MgSO4 was filtered out
Duration
24 h
WASH
Type
WASH
Details
the filtrate was washed with water (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=NCC(OC)OC)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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